molecular formula C6H6N4O B1342909 1H-Imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 91296-21-8

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B1342909
CAS RN: 91296-21-8
M. Wt: 150.14 g/mol
InChI Key: PGGJZSJMVUUZGR-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-b]pyrazole is a five-membered heterocyclic compound . It has been the subject of various studies due to its diverse and very useful bioactivities, such as antimicrobial, anti-cancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 1H-Imidazo[1,2-b]pyrazole involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[1,2-b]pyrazole involves a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

The 1H-Imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical And Chemical Properties Analysis

1H-Imidazo[1,2-b]pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has been found to have significantly improved solubility in aqueous media compared to its indole counterparts .

Scientific Research Applications

Non-classical Isostere of Indole

The 1H-imidazo[1,2-b]pyrazole scaffold can be considered as a potential non-classical isostere of indole . This is particularly interesting because indole and its derivatives are key structural units in many pharmaceuticals, but they often suffer from low solubility and metabolic stability .

Precursor of Push-Pull Dyes

The 1H-imidazo[1,2-b]pyrazole scaffold can also serve as a precursor of push-pull dyes . These dyes, which have a donor and an acceptor group separated by a π-conjugated system, are used in a variety of applications, including organic solar cells and nonlinear optics .

Improved Solubility in Aqueous Media

A substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This could be beneficial in the development of new drugs, as poor water solubility is a common issue that can limit the bioavailability of a drug .

Synthesis of Large Libraries

The 1H-imidazo[1,2-b]pyrazole scaffold can be used in the synthesis of large libraries of compounds . For example, an operationally simple, one-pot two-step protocol has been described for the rapid construction of a 46-membered imidazo[1,2-b]pyrazole library .

Anti-tubercular Potential

Compounds derived from 1H-imidazo[1,2-b]pyrazole have shown anti-tubercular potential against Mycobacterium tuberculosis strain . This suggests that 1H-imidazo[1,2-b]pyrazole and its derivatives could be explored further for the development of new anti-tubercular drugs .

Selective Functionalization

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This selective functionalization can be used to create a wide range of derivatives, expanding the potential applications of the 1H-imidazo[1,2-b]pyrazole scaffold .

Mechanism of Action

While the exact mechanism of action for 1H-Imidazo[1,2-b]pyrazole-7-carboxamide is not explicitly stated in the search results, it has been found to induce apoptosis in human leukemia cells at nanomolar concentrations .

Safety and Hazards

While specific safety and hazards information for 1H-Imidazo[1,2-b]pyrazole-7-carboxamide is not available in the search results, it’s generally advised to avoid release to the environment and avoid dust formation .

properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGJZSJMVUUZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616275
Record name 5H-Imidazo[1,2-b]pyrazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

CAS RN

91296-21-8
Record name 5H-Imidazo[1,2-b]pyrazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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